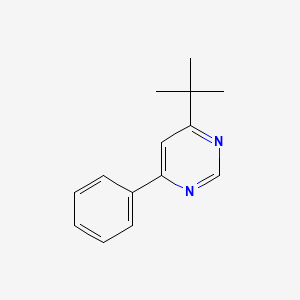
Benzoic acid, 4-iodo-2,6-dimethyl-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-iodo-2,6-dimethyl-, methyl ester is an organic compound with the molecular formula C10H11IO2. It is also known as methyl 4-iodo-2,6-dimethylbenzoate. This compound is a derivative of benzoic acid, where the hydrogen atoms at the 4th position are replaced by an iodine atom and the hydrogen atoms at the 2nd and 6th positions are replaced by methyl groups. The esterification of the carboxyl group with methanol results in the formation of the methyl ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-iodo-2,6-dimethyl-, methyl ester typically involves the iodination of 2,6-dimethylbenzoic acid followed by esterification. The iodination can be achieved using iodine and an oxidizing agent such as nitric acid. The esterification process involves reacting the iodinated benzoic acid with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors can be employed to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-iodo-2,6-dimethyl-, methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids.
Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include azido or cyano derivatives.
Oxidation: Products include 4-iodo-2,6-dimethylbenzoic acid.
Reduction: Products include 4-iodo-2,6-dimethylbenzyl alcohol.
Applications De Recherche Scientifique
Benzoic acid, 4-iodo-2,6-dimethyl-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a precursor in the manufacture of dyes and pigments.
Mécanisme D'action
The mechanism of action of benzoic acid, 4-iodo-2,6-dimethyl-, methyl ester involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which influences the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis to release the corresponding acid, which can further interact with biological targets. The methyl groups contribute to the compound’s hydrophobicity, affecting its solubility and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 4-iodo-, methyl ester: Similar structure but lacks the methyl groups at the 2nd and 6th positions.
Benzoic acid, 2,4-dimethyl-, methyl ester: Similar structure but lacks the iodine atom.
Benzoic acid, 2,4-dichloro-, methyl ester: Similar structure but has chlorine atoms instead of iodine.
Uniqueness
Benzoic acid, 4-iodo-2,6-dimethyl-, methyl ester is unique due to the presence of both iodine and methyl groups, which impart distinct chemical and physical properties. The iodine atom enhances the compound’s reactivity in substitution reactions, while the methyl groups increase its hydrophobicity and stability.
Propriétés
Numéro CAS |
200627-65-2 |
|---|---|
Formule moléculaire |
C10H11IO2 |
Poids moléculaire |
290.10 g/mol |
Nom IUPAC |
methyl 4-iodo-2,6-dimethylbenzoate |
InChI |
InChI=1S/C10H11IO2/c1-6-4-8(11)5-7(2)9(6)10(12)13-3/h4-5H,1-3H3 |
Clé InChI |
YZNLYRKXPCOKLE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1C(=O)OC)C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-1H-purin-6-one](/img/structure/B12288815.png)


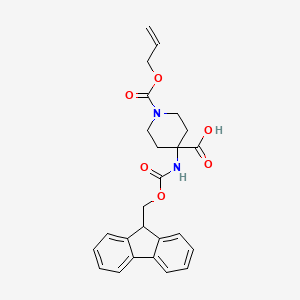

![N-(2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl)formamide](/img/structure/B12288846.png)

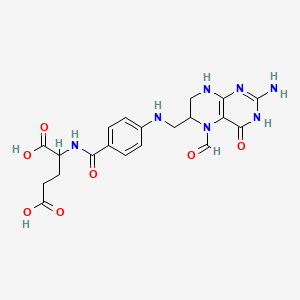
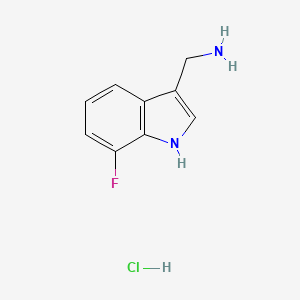
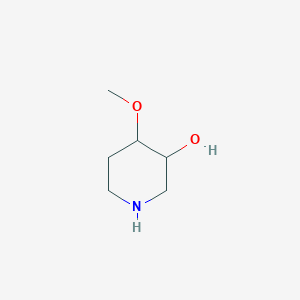

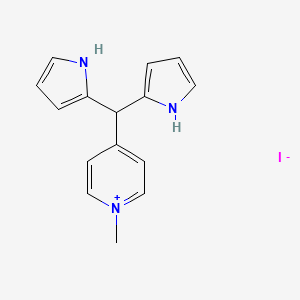
![6-[1-[[4-[2-(Azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12288885.png)
